1-(4-Fluorobenzoyl)-1H-indole-3-carbaldehyde 1-(4-Fluorobenzoyl)-1H-indole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15907567
InChI: InChI=1S/C16H10FNO2/c17-13-7-5-11(6-8-13)16(20)18-9-12(10-19)14-3-1-2-4-15(14)18/h1-10H
SMILES:
Molecular Formula: C16H10FNO2
Molecular Weight: 267.25 g/mol

1-(4-Fluorobenzoyl)-1H-indole-3-carbaldehyde

CAS No.:

Cat. No.: VC15907567

Molecular Formula: C16H10FNO2

Molecular Weight: 267.25 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Fluorobenzoyl)-1H-indole-3-carbaldehyde -

Specification

Molecular Formula C16H10FNO2
Molecular Weight 267.25 g/mol
IUPAC Name 1-(4-fluorobenzoyl)indole-3-carbaldehyde
Standard InChI InChI=1S/C16H10FNO2/c17-13-7-5-11(6-8-13)16(20)18-9-12(10-19)14-3-1-2-4-15(14)18/h1-10H
Standard InChI Key IOMPEGAETIEYPG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC=C(C=C3)F)C=O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-(4-Fluorobenzoyl)-1H-indole-3-carbaldehyde (C₁₆H₁₀FNO₂) features an indole core substituted at the 1-position with a 4-fluorobenzoyl group and at the 3-position with a formyl moiety (Figure 1). The fluorine atom at the para position of the benzoyl ring introduces electron-withdrawing effects, influencing the compound’s reactivity and intermolecular interactions . The molecular weight of this compound is calculated as 283.26 g/mol, analogous to structurally related indole-3-carbaldehydes .

Table 1. Molecular properties of 1-(4-fluorobenzoyl)-1H-indole-3-carbaldehyde

PropertyValue
Molecular FormulaC₁₆H₁₀FNO₂
Molecular Weight283.26 g/mol
Substituents4-Fluorobenzoyl, Formyl
Key Functional GroupsAmide, Aldehyde, Aryl Fluoride

Synthetic Methodologies

Vilsmeier-Haack Reaction

The Vilsmeier-Haack protocol is a cornerstone for synthesizing indole-3-carbaldehydes. As demonstrated in Patent CN102786460A , this method involves:

  • Formation of the Vilsmeier reagent by reacting phosphorus oxychloride (POCl₃) with dimethylformamide (DMF) at 0–5°C.

  • Electrophilic formylation of a 2-methylaniline precursor, where the Vilsmeier reagent delivers a formyl group to the indole’s 3-position .

For 1-(4-fluorobenzoyl)-1H-indole-3-carbaldehyde, an additional acylation step is required to introduce the 4-fluorobenzoyl group at the indole’s 1-position. This typically involves reacting indole-3-carbaldehyde with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data for analogous compounds, such as 5-iodo-1H-indole-3-carbaldehyde, reveal distinct signals for the aldehyde proton (δ 9.86–9.98 ppm) and indole NH (δ 11.97–12.80 ppm) . In 4-fluoro-1H-indole-3-carbaldehyde, the fluorine atom induces deshielding of adjacent protons, exemplified by a downfield shift for H-4 (δ 7.71 ppm) . For the target compound, similar deshielding effects are anticipated for protons near the 4-fluorobenzoyl group.

¹³C NMR spectra typically exhibit a carbonyl signal at δ 183–185 ppm for the aldehyde group and δ 165–170 ppm for the benzoyl carbonyl . The fluorine atom’s electron-withdrawing nature further deshields the benzoyl carbons, as seen in 1-(3,4-dimethoxybenzoyl)-1H-indole-3-carbaldehyde (δ 154.3 ppm for methoxy carbons) .

Infrared (IR) Spectroscopy

IR spectra of indole-3-carbaldehydes show strong absorption bands at ~1684 cm⁻¹ (C=O stretch) and ~2756 cm⁻¹ (aldehyde C–H stretch) . The 4-fluorobenzoyl group introduces additional peaks at ~1600 cm⁻¹ (aromatic C=C) and ~1226 cm⁻¹ (C–F stretch) .

Physicochemical Properties

Solubility and Stability

Indole-3-carbaldehydes are generally soluble in polar aprotic solvents like DMF and DMSO but exhibit limited solubility in water . The 4-fluorobenzoyl group enhances lipophilicity, potentially improving membrane permeability in biological systems. Stability studies on similar compounds indicate susceptibility to oxidation at the aldehyde group, necessitating storage under inert atmospheres .

Crystallographic Data

While crystallographic data for 1-(4-fluorobenzoyl)-1H-indole-3-carbaldehyde are unavailable, related structures such as 5-iodo-6-methoxy-1H-indole-3-carbaldehyde crystallize in monoclinic systems with intermolecular hydrogen bonds stabilizing the aldehyde moiety .

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